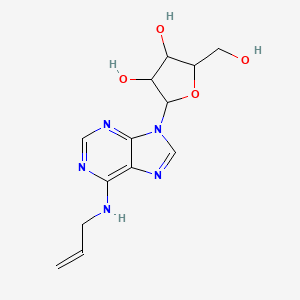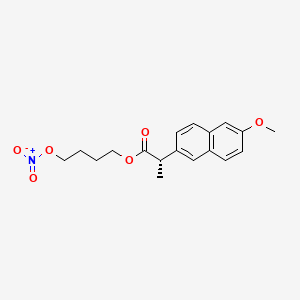
Naproxcinod
Vue d'ensemble
Description
Naproxcinod est un anti-inflammatoire non stéroïdien (AINS) développé par la société pharmaceutique française NicOx. Il s'agit d'un dérivé du naproxène avec un ester nitroxybutyle, lui permettant d'agir comme donneur d'oxyde nitriqueCes médicaments visent à fournir une efficacité analgésique similaire à celle des AINS traditionnels, mais avec moins d'effets secondaires gastro-intestinaux et cardiovasculaires .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Naproxcinod, also known as nitronaproxen, is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx . Its primary targets are the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, compounds that play a key role in inflammation .
Mode of Action
This compound is a derivative of naproxen with a nitroxybutyl ester, allowing it to act as a nitric oxide (NO) donor . This dual mechanism of action makes this compound the first in a new class of drugs, the cyclooxygenase inhibiting nitric oxide donators (CINODs) . It is metabolized to naproxen, which inhibits the COX enzymes, and a nitric oxide donating moiety . Nitric oxide has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions, as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of prostaglandin synthesis through the COX enzymes, and the donation of nitric oxide . The latter is particularly important in maintaining vascular homeostasis .
Pharmacokinetics
In preclinical studies with rats and minipigs, this compound showed intermediate gastrointestinal permeability and was partly metabolized in the gastrointestinal (GI) tract . This compound and its metabolites had an uptake of ≥85% in rats and ≥98% in minipigs , indicating good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain, similar to traditional NSAIDs, but with less gastrointestinal and cardiovascular side effects . This is largely due to the nitric oxide donation, which helps maintain tissue perfusion and integrity . In addition, long-term treatment with this compound has been shown to significantly improve skeletal and cardiac disease phenotype in the mdx mouse model of dystrophy .
Analyse Biochimique
Biochemical Properties
Naproxcinod interacts with cyclooxygenase enzymes, inhibiting their activity . This inhibition reduces the production of prostaglandins, which are key players in inflammation and pain. Additionally, this compound acts as a nitric oxide donor . Nitric oxide is a signaling molecule that has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to inflammation and pain . In osteoarthritis, a condition for which this compound has been investigated, it can reduce inflammation and pain, thereby improving joint function .
Molecular Mechanism
This compound is metabolized to naproxen and a nitric oxide donating moiety . The naproxen component of this compound exerts its effects at the molecular level by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . The nitric oxide donating moiety of this compound contributes to its cardiovascular effects .
Temporal Effects in Laboratory Settings
Long-term treatment with this compound has shown significant improvement of the dystrophic phenotype with beneficial effects present throughout the disease progression . It has been observed that this compound significantly ameliorates skeletal muscle force and resistance to fatigue in sedentary as well as in exercised mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A dose of 21 mg/kg/day has been found to be effective in improving muscle function and reducing both skeletal muscle and cardiac fibrosis . Higher doses may lead to adverse effects .
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism to naproxen and a nitric oxide donating moiety
Méthodes De Préparation
La synthèse du naproxcinod implique plusieurs étapes :
Estérification et éthérification : Le naproxène est dissous dans du cyclohexane et réagit avec le 4-chloro-1-butanol en présence d'acide sulfurique concentré comme catalyseur. Le mélange réactionnel est chauffé à reflux et l'eau est séparée.
Formation de l'ester nitrique : Le sel de sodium de l'acide 2-(6-méthoxy-2-naphtyl) propionique est mis à réagir avec le 1-bromo-4-chlorobutane dans le diméthylformamide pour donner le 4-chlorobutyl-2-(6-méthoxy-2-naphtyl) propionate.
Analyse Des Réactions Chimiques
Le naproxcinod subit diverses réactions chimiques, notamment :
Oxydation et réduction : Le groupe ester nitroxybutyle peut subir des réactions redox, libérant de l'oxyde nitrique.
Substitution : Les groupes ester et éther peuvent participer à des réactions de substitution dans des conditions appropriées.
Hydrolyse : La liaison ester peut être hydrolysée pour produire du naproxène et du 4-nitroxybutanol.
Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique, l'hydroxyde de sodium, le nitrate d'argent et le diméthylformamide. Les principaux produits formés sont le naproxène et l'oxyde nitrique .
Applications de la recherche scientifique
Médecine : Il a montré des promesses dans le traitement de l'arthrose en raison de ses propriétés anti-inflammatoires et analgésiques.
Mécanisme d'action
Le this compound est métabolisé en naproxène et en une partie donatrice d'oxyde nitrique. L'oxyde nitrique libéré a divers effets cardiovasculaires, notamment la vasodilatation, l'inhibition plaquettaire et l'inhibition de la prolifération des muscles lisses vasculaires. Ces actions contribuent à maintenir un tonus vasculaire normal et à réduire le risque d'événements cardiovasculaires associés aux AINS traditionnels .
Comparaison Avec Des Composés Similaires
Le naproxcinod est unique parmi les AINS en raison de son double mécanisme d'action. Des composés similaires comprennent :
Naproxène : Un AINS traditionnel avec des propriétés anti-inflammatoires et analgésiques, mais associé à des effets secondaires gastro-intestinaux et cardiovasculaires.
Célécoxib : Un inhibiteur de la COX-2 avec moins d'effets secondaires gastro-intestinaux, mais un risque accru d'événements cardiovasculaires.
AINS libérant du sulfure d'hydrogène : Ces composés visent à réduire la toxicité gastro-intestinale en libérant du sulfure d'hydrogène, qui protège la muqueuse gastro-intestinale.
Le this compound se distingue par sa capacité à libérer de l'oxyde nitrique, offrant des avantages cardiovasculaires tout en maintenant une efficacité analgésique .
Propriétés
IUPAC Name |
4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJWRDCWYYTIG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167523 | |
| Record name | Naproxcinod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163133-43-5 | |
| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163133-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxcinod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163133435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxcinod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naproxcinod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROXCINOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24GR4LI3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


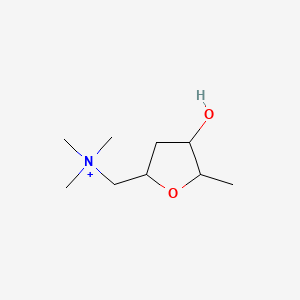

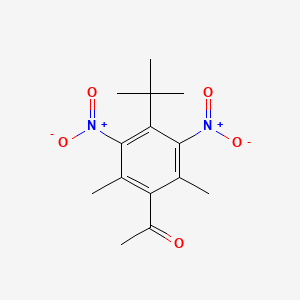
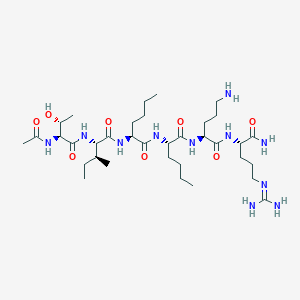

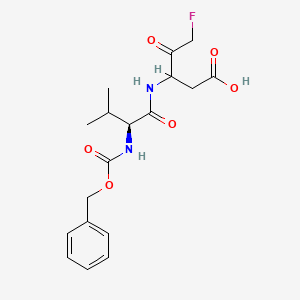
![7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B1676879.png)


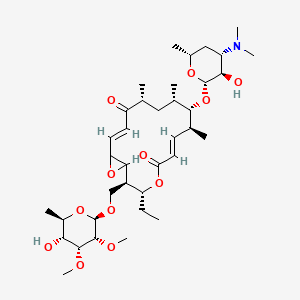
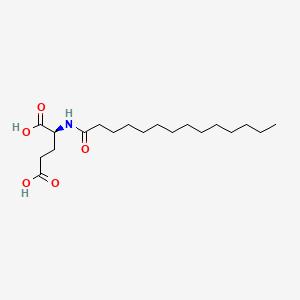
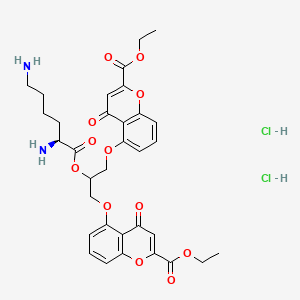
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid](/img/structure/B1676890.png)
